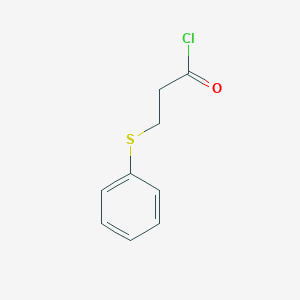

3-(Phenylsulfanyl)propanoyl chloride

Description

Properties

IUPAC Name |

3-phenylsulfanylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClOS/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKDFHHXZAIXDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507918 | |

| Record name | 3-(Phenylsulfanyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51849-21-9 | |

| Record name | 3-(Phenylsulfanyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction with Thionyl Chloride (SOCl₂)

This method is the most widely reported and efficient route.

Mechanism :

- Nucleophilic Attack : The hydroxyl group of the carboxylic acid attacks the electrophilic sulfur in SOCl₂, forming a chlorosulfite intermediate.

- Leaving Group Removal : Chloride ions displace the intermediate, releasing SO₂ and HCl gas.

- Deprotonation : The proton from the intermediate is abstracted, yielding the acid chloride.

Procedure :

- Reagents : 3-(Phenylsulfanyl)propanoic acid, SOCl₂, anhydrous solvent (e.g., dichloromethane).

- Conditions : Reflux at 70–80°C under nitrogen or vacuum to remove HCl and SO₂.

- Purification : Distillation under reduced pressure.

Advantages :

- High yield (up to 95%) due to gas byproduct removal.

- Minimal side reactions when using pyridine to neutralize HCl*.

Note: Pyridine may be omitted in some protocols to simplify the process.

Reaction with Phosphorus Trichloride (PCl₃)

This method is suitable for large-scale production.

Mechanism :

- Direct Chlorination : PCl₃ reacts with the carboxylic acid, replacing the hydroxyl group with chloride.

- Byproduct Formation : Phosphoric acid (H₃PO₃) is generated as a byproduct.

Procedure :

- Reagents : 3-(Phenylsulfanyl)propanoic acid, PCl₃, anhydrous solvent (e.g., toluene).

- Conditions : Reflux at 50–70°C for 4–6 hours.

- Purification : Filtration to remove phosphoric acid, followed by distillation.

Advantages :

Reaction with Phosphorus Pentachloride (PCl₅)

This method is less common but effective for specific substrates.

Mechanism :

- Chlorination : PCl₅ directly replaces the hydroxyl group with chloride.

- Byproduct Formation : POCl₃ and HCl are released.

Procedure :

- Reagents : 3-(Phenylsulfanyl)propanoic acid, PCl₅, anhydrous solvent (e.g., dichloromethane).

- Conditions : Stirring at room temperature or mild heating (30–50°C).

- Purification : Distillation or extraction with organic solvents.

Advantages :

Comparative Analysis of Methods

Key Challenges and Solutions

Stability of the Acid Chloride

The phenylsulfanyl group may undergo oxidation or hydrolysis.

Solution : Store under inert gas (N₂ or Ar) and below 0°C.

Side Reactions

Excess reagents can lead to over-chlorination or decomposition.

Solution : Use stoichiometric reagent ratios and monitor reaction progress via IR (carbonyl peak at ~1800 cm⁻¹).

Purification Difficulties

Residual SOCl₂ or PCl₃ can contaminate the product.

Solution : Wash with anhydrous ether or hexane prior to distillation.

Characterization Techniques

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Applications in Organic Synthesis

Chemical Reactions Analysis

Types of Reactions: 3-(Phenylsulfanyl)propanoyl chloride undergoes various chemical reactions, including:

Acylation: It can act as an acylating agent in Friedel-Crafts acylation reactions, introducing the acyl group into aromatic compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-(Phenylsulfanyl)propanoic acid.

Common Reagents and Conditions:

Acylation: Typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.

Substitution: Common nucleophiles include amines, alcohols, and thiols, often requiring mild to moderate temperatures.

Hydrolysis: Requires aqueous conditions, often at room temperature.

Major Products Formed:

Acylation: Produces acylated aromatic compounds.

Substitution: Forms substituted derivatives depending on the nucleophile used.

Hydrolysis: Yields 3-(Phenylsulfanyl)propanoic acid.

Scientific Research Applications

3-(Phenylsulfanyl)propanoyl chloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)propanoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of acylated products. This reactivity is facilitated by the presence of the phenylsulfanyl group, which stabilizes the intermediate species formed during the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Phenylsulfanyl)propanoyl chloride with structurally or functionally related acyl chlorides:

3-Phenylpropionyl Chloride (Cinnamoyl Chloride)

- Structure: Benzene ring attached to a propanoyl chloride chain (C₆H₅-CH₂-CH₂-COCl).

- Primarily used in esterifications and Friedel-Crafts acylations.

- Applications: Key in fragrance and polymer industries. Notably, its derivatives are less prominent in medicinal chemistry compared to sulfur-containing analogs .

3-Methylthiopropionyl Chloride

- Structure : Methylthio (-S-CH₃) group replaces the phenylsulfanyl moiety.

- Reactivity : The smaller methyl group enhances volatility but reduces steric hindrance, accelerating reactions with nucleophiles.

- Applications : Utilized in agrochemicals and smaller-molecule drug synthesis. Its IC₅₀ values in biological assays are generally higher than phenylsulfanyl derivatives, indicating reduced potency .

3-(Trimethylsilyl)propanoyl Chloride

- Structure : Trimethylsilyl (-Si(CH₃)₃) substituent instead of sulfur.

- Reactivity : Silicon’s electron-donating effects stabilize the acyl chloride, slowing hydrolysis. Compatible with silylation reactions.

3-Phenylbutanoyl Chloride

- Structure : Extended carbon chain (four carbons) with a phenyl group.

- Reactivity : Longer chain increases lipophilicity, enhancing membrane permeability in drug candidates.

- Applications : Common in lipidic prodrug design but lacks the thioether linkage critical for targeting sulfur-dependent enzymes .

Comparative Data Table

Research Findings and Mechanistic Insights

- Anticancer Activity: Derivatives of this compound exhibit superior cytotoxicity (IC₅₀ = 1.0 µg/mL against MCF-7 cells) compared to non-sulfur analogs. Molecular docking studies suggest the sulfur atom enhances binding to kinase active sites via hydrophobic and π-orbital interactions .

- Synthetic Challenges : Oxidative side reactions (e.g., biphenyl formation) may occur during synthesis with thionyl chloride, necessitating controlled conditions to avoid redox byproducts .

- Stability : The phenylsulfanyl group improves stability against hydrolysis relative to aliphatic thioethers, though it remains more reactive than silicon- or methyl-substituted analogs .

Biological Activity

3-(Phenylsulfanyl)propanoyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antibacterial properties. This article reviews the biological activities associated with this compound, supported by various studies and findings.

Chemical Structure and Properties

This compound has the chemical formula . Its structure features a propanoyl group attached to a phenylsulfanyl moiety, contributing to its unique reactivity and biological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase, which is involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters, potentially affecting mood and behavior.

- Cellular Interaction : The compound interacts with various cellular pathways, influencing cell signaling and gene expression. For instance, it has been noted to stimulate γ-globin gene expression, which is significant for treating hemoglobinopathies.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against cancer cells. In studies involving breast cancer cell lines (e.g., MCF-7), synthesized derivatives demonstrated enhanced cytotoxic effects compared to standard treatments like Tamoxifen. The presence of the phenylsulfanyl group appears to augment these effects, making it a promising candidate for further development as an anticancer agent .

Antibacterial Activity

The compound's structural characteristics suggest potential antibacterial properties. Research into related compounds indicates that modifications in the sulfur-containing moiety can enhance antibacterial efficacy. The topological substructural approach has been employed to design compounds with improved antibacterial activity, suggesting that this compound could be optimized for this purpose .

Study 1: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of various derivatives of this compound on MCF-7 cells using the MTT assay. Results indicated that certain derivatives exhibited higher cytotoxicity than Tamoxifen, with minimal toxicity on normal cells. This highlights the potential for selective targeting of cancer cells while sparing healthy tissues .

| Compound | Cytotoxicity (IC50 μM) | Normal Cell Toxicity |

|---|---|---|

| This compound derivative A | 10 | Low |

| Tamoxifen | 15 | Moderate |

Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of related compounds. Through structure-activity relationship studies, it was found that modifications in the sulfur moiety significantly impacted antibacterial effectiveness against various strains of bacteria. This suggests that similar modifications could enhance the activity of this compound .

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing 3-(phenylsulfanyl)propanoyl chloride, and what critical parameters ensure high yield? A: The most common method involves reacting 3-(phenylsulfanyl)propionic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (3–4 hours). Key parameters include:

- Anhydrous conditions to prevent hydrolysis of the acyl chloride.

- Stoichiometric excess of SOCl₂ (typically 1.5–2.0 equivalents) to drive the reaction to completion .

- Post-reaction purification via vacuum distillation or solvent evaporation under inert gas to isolate the hygroscopic product. Storage at 0–6°C in sealed containers is critical to prevent decomposition .

Advanced Challenge: Unexpected Byproduct Formation

Q: Under what conditions might oxidative condensation byproducts form during synthesis, and how can they be mitigated? A: Oxidative coupling of phenolic intermediates (e.g., tert-butyl-substituted phenols) can occur when SOCl₂ acts as both a chlorinating agent and an oxidizer. For example, reactions with sterically hindered phenolic acids (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl derivatives) may yield biphenyls or quinones instead of the desired acyl chloride . Mitigation strategies:

- Lower reaction temperatures (0–25°C) to suppress redox pathways.

- Alternative reagents (e.g., oxalyl chloride with catalytic DMF) for milder activation .

- Real-time monitoring via TLC or GC-MS to detect early byproduct formation.

Basic Characterization Techniques

Q: Which analytical methods are essential for confirming the identity and purity of this compound? A: Core methods include:

- 1H/13C NMR : Peaks for the phenylthioether (δ 7.2–7.5 ppm, aromatic protons) and the acyl chloride carbonyl (δ 170–175 ppm in 13C).

- IR spectroscopy : Strong C=O stretch near 1800 cm⁻¹ and S–C aromatic vibrations at 690–750 cm⁻¹.

- GC-MS : To verify purity (>95%) and detect residual solvents or unreacted starting materials .

Advanced Stability and Decomposition Analysis

Q: How does moisture impact the stability of this compound, and what storage protocols maximize shelf life? A: The compound is highly moisture-sensitive, undergoing hydrolysis to 3-(phenylsulfanyl)propionic acid and HCl. Degradation kinetics depend on:

- Relative humidity : Storage in desiccators with P₂O₅ or molecular sieves is mandatory.

- Temperature : Long-term stability requires storage at –20°C under argon .

- Packaging : Amber glass vials with PTFE-lined caps prevent light-induced decomposition and gas exchange.

Application in Peptide Coupling Reactions

Q: What strategies optimize the use of this compound as an acylating agent in peptide synthesis? A: The acyl chloride reacts efficiently with amines or alcohols under Schotten-Baumann conditions:

- Biphasic systems : Use aqueous NaHCO₃ and dichloromethane to neutralize HCl and prevent racemization.

- Catalytic DMAP : Accelerates acylation of sterically hindered amines.

- Work-up : Extract unreacted reagents with dilute HCl (1 M) to isolate the product .

Advanced Mechanistic Insights

Q: What computational or experimental evidence explains the electrophilic reactivity of this compound in nucleophilic substitutions? A: Density functional theory (DFT) studies reveal:

- Electrophilicity : The sulfur atom stabilizes the adjacent carbonyl via resonance, enhancing the electrophilicity of the acyl chloride.

- Leaving group ability : Chloride departure is facilitated by the electron-withdrawing phenylthioether group. Experimental kinetic studies using Hammett plots correlate substituent effects on reaction rates .

Handling Contradictory Spectral Data

Q: How should researchers resolve discrepancies in reported NMR or IR spectra for this compound? A: Cross-validate using:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₉H₇ClOS).

- Elemental analysis : Match calculated vs. observed C, H, and S content.

- Comparative studies : Reference spectra from authenticated sources (e.g., NIST databases) . Discrepancies may arise from solvent effects or impurities; replicate analyses in identical conditions are critical.

Advanced Applications in Polymer Chemistry

Q: Can this compound serve as a monomer for functionalized polymers, and what challenges arise in polymerization? A: The compound can initiate ring-opening polymerization (ROP) of lactones or form polyamides via interfacial polymerization. Challenges include:

- Side reactions : Thioether groups may participate in chain-transfer reactions, limiting molecular weight.

- Solvent compatibility : Use polar aprotic solvents (e.g., DMF) to maintain solubility during step-growth polymerization. Recent studies highlight its utility in synthesizing sulfur-containing polyesters with tunable thermal properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.